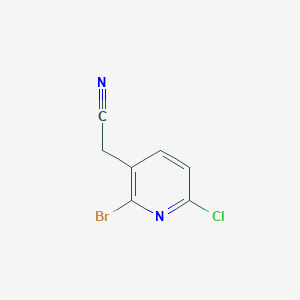
2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both bromine and chlorine substituents on the pyridine ring, along with an acetonitrile group. It is widely used in various chemical synthesis processes due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of catalysts such as palladium and specific solvents to facilitate the halogenation process .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve continuous flow systems to optimize the reaction time and efficiency .
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other nucleophiles.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form various substituted pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Cross-Coupling: Palladium catalysts and ligands in the presence of bases like triethylamine are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile is extensively used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a building block for the synthesis of various biologically active compounds and pharmaceuticals. Additionally, it is used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The presence of both bromine and chlorine atoms on the pyridine ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
- 2-Bromo-6-chloropyridine
- 2-Chloro-5-pyridineacetonitrile
- 2-Bromo-5-fluoropyridine
- 2,6-Dibromopyridine
Uniqueness: 2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile is unique due to the presence of both bromine and chlorine substituents along with the acetonitrile group, which enhances its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
2-(2-Bromo-6-chloropyridin-3-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in various fields.
The compound is characterized by a bromine and chlorine substitution on a pyridine ring, which influences its reactivity and biological interactions. The synthesis typically involves nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles, leading to derivatives with enhanced biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the halogen substituents enhances its binding affinity, potentially affecting various signaling pathways within cells.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. For instance, related compounds have demonstrated high affinity for CDK8 and CDK19, suggesting a similar profile for this compound .
- WNT Pathway Modulation: Compounds with similar structures have been reported to inhibit WNT signaling pathways, which are often dysregulated in cancer .
Anticancer Activity
Recent studies indicate that this compound may possess anticancer properties. It has been evaluated in vitro for its effects on human colorectal carcinoma cells, showing promising results in reducing cell viability through apoptosis induction.
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| 2-(Bromo-Chloro-Pyridine) | CDK8/CDK19 | 7.2 ± 1.4 / 6.0 ± 1.0 | HEK293 |
| Related Compound | WNT Pathway | 5.0 ± 2.0 | LS174T |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In studies involving related pyridine derivatives, significant antibacterial and antifungal activities were recorded, suggesting that this compound may have similar effects .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation:
- Antifungal Efficacy:
- Quantitative Structure-Activity Relationship (QSAR):
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
2-(2-bromo-6-chloropyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-7-5(3-4-10)1-2-6(9)11-7/h1-2H,3H2 |
InChI Key |
BJGOKXGRBOHRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CC#N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















